6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
Description
Definition and Structural Classification in Glycobiology
This compound represents a sophisticated oligosaccharide derivative composed of four glucose units arranged in a specific branched configuration with extensive acetyl protection groups. The base structure, 6-alpha-D-Glucopyranosylmaltotriose, consists of a maltotriose backbone with an additional alpha-D-glucopyranosyl unit attached at the 6-position of the terminal glucose residue. This branched tetrasaccharide exhibits a molecular formula of C24H42O21 in its unacetylated form, with a molecular weight of 666.58 daltons.
The structural architecture of this compound places it within the classification of branched oligosaccharides, specifically as a member of the glucopyranosyl-containing tetrasaccharides. The alpha-1,6 glycosidic linkage connecting the additional glucose unit to the maltotriose backbone creates a branching point that mimics the structural features found in natural polysaccharides such as glycogen and amylopectin. This branching configuration significantly influences the compound's three-dimensional conformation and its interactions with carbohydrate-binding proteins and enzymes.
The tetradecaacetate modification involves the systematic replacement of hydroxyl groups with acetyl moieties, resulting in fourteen acetyl groups distributed across the four glucose units. This extensive acetylation pattern fundamentally alters the compound's physicochemical properties, including its solubility profile, stability characteristics, and reactivity patterns. The acetyl groups serve as protecting groups that prevent unwanted side reactions during synthetic procedures while simultaneously modifying the compound's lipophilicity and membrane permeability characteristics.
In the context of glycobiological classification systems, this compound belongs to the broader category of acetylated oligosaccharides used as synthetic intermediates and research tools. The systematic naming convention reflects both the stereochemical configuration of the glycosidic linkages and the specific acetylation pattern, providing precise structural information essential for research applications and synthetic methodologies.
Historical Development in Carbohydrate Chemistry
The development of this compound represents a significant milestone in the evolution of carbohydrate chemistry, building upon decades of research in oligosaccharide synthesis and modification techniques. The historical foundation for this compound can be traced to early investigations in the 1950s when researchers began systematic studies of branched oligosaccharides and their structural elucidation. The pioneering work of Richard Kuhn and his collaborators in identifying and characterizing oligosaccharides laid the groundwork for understanding complex carbohydrate structures and their synthetic accessibility.
The methodological development of acetylation techniques for carbohydrate protection emerged as a critical advancement in the 1960s and 1970s, enabling chemists to selectively modify hydroxyl groups and control reaction selectivity. The classical acetylation protocol using acetic anhydride in pyridine, as documented in early synthetic procedures, established the foundation for the systematic acetylation of complex oligosaccharides. This methodology proved essential for the synthesis of peracetylated derivatives, including the tetradecaacetate form of the target compound.
The specific synthesis of branched maltotriose derivatives gained momentum in the 1990s with the development of sophisticated glycosylation methodologies. Chemical synthesis approaches utilizing glycosyl donors and acceptors enabled the construction of branched pentasaccharides and related structures. These synthetic strategies employed protected intermediates and selective deprotection techniques to achieve the desired branching patterns while maintaining stereochemical integrity.
The advancement of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated the structural characterization and verification of complex acetylated oligosaccharides. The development of two-dimensional nuclear magnetic resonance methods enabled researchers to unambiguously assign the stereochemistry and connectivity patterns in branched oligosaccharides, supporting the accurate characterization of compounds like this compound.
The integration of enzymatic and chemical synthetic approaches emerged as a powerful strategy for accessing complex oligosaccharides. Chemoenzymatic synthesis utilizing cyclodextrin glucosyltransferase and other carbohydrate-active enzymes provided alternative routes to branched oligosaccharides while maintaining excellent stereochemical control. These methodological advances contributed to the practical accessibility of highly acetylated oligosaccharide derivatives for research applications.
Biochemical Significance and Research Applications
The biochemical significance of this compound extends across multiple domains of carbohydrate research, with particular importance in enzyme characterization, metabolic pathway studies, and synthetic glycobiology applications. The compound serves as a valuable substrate analog for investigating the specificity and mechanism of carbohydrate-active enzymes, particularly those involved in starch and glycogen metabolism. The branched structure with alpha-1,6 linkage provides a unique probe for studying debranching enzymes such as isoamylase and pullulanase, which specifically cleave alpha-1,6 glycosidic bonds in branched polysaccharides.
Research applications of this compound encompass enzyme kinetic studies where the acetylated derivative serves as a protected substrate that can be selectively deacetylated to generate the active substrate in controlled experimental conditions. The systematic acetylation pattern allows researchers to investigate the role of specific hydroxyl groups in enzyme recognition and binding, providing insights into the molecular determinants of enzyme-substrate specificity. These studies have contributed significantly to understanding the structural requirements for carbohydrate-active enzyme function and have informed the design of enzyme inhibitors and activators.
The compound demonstrates particular utility in glycobiology research focused on carbohydrate-binding modules and their interaction with branched oligosaccharides. Studies utilizing 6-alpha-D-Glucopyranosylmaltotriose derivatives have revealed important structure-activity relationships governing the binding affinity and specificity of carbohydrate-binding proteins. The enhanced affinity observed for certain binding domains compared to linear oligosaccharides highlights the importance of branching patterns in biological recognition processes.
In metabolic pathway investigations, the compound serves as a model substrate for studying maltotriose transport and utilization systems in microorganisms. Research with Saccharomyces cerevisiae has demonstrated the importance of specific transporters for maltotriose uptake and the role of intracellular alpha-glucosidases in oligosaccharide metabolism. These studies have implications for industrial fermentation processes and the optimization of yeast strains for efficient utilization of starch-derived substrates.
The acetylated form of the compound exhibits enhanced stability characteristics that make it suitable for long-term storage and transportation, addressing practical concerns in research applications. The improved chemical stability against hydrolysis and enzymatic degradation extends the experimental window for biochemical assays and enables more precise quantitative measurements. This stability enhancement has proven particularly valuable in collaborative research projects where sample integrity during shipment and storage is critical.
Position within Glycosyl Donor Classification Systems
Within the framework of glycosyl donor classification systems, this compound occupies a specialized position as a highly functionalized oligosaccharide donor with unique reactivity characteristics. The compound belongs to the broader category of acetylated glycosyl donors, which are distinguished by their enhanced leaving group properties and improved synthetic utility compared to unprotected oligosaccharides. The systematic acetylation pattern creates multiple potential activation sites while simultaneously protecting reactive hydroxyl groups from unwanted side reactions.
The classification of this compound within glycosyl donor systems requires consideration of the armed-disarmed principle established in carbohydrate synthesis. The extensive acetylation pattern places this compound in the disarmed category, where the electron-withdrawing acetyl groups reduce the nucleophilicity of the glycosidic oxygen and modulate the reactivity profile. This disarmed character influences both the compound's stability and its selectivity in glycosylation reactions, making it suitable for controlled synthetic transformations.
The tetrasaccharide nature of the compound positions it as a complex glycosyl donor capable of transferring a branched oligosaccharide unit in a single synthetic operation. This characteristic distinguishes it from simpler monosaccharide or disaccharide donors and enables the efficient assembly of complex carbohydrate structures that would otherwise require multiple sequential glycosylation steps. The branched architecture provides access to glycosidic linkage patterns that are challenging to achieve through conventional linear synthesis approaches.
Within the context of modern glycosylation methodologies, the compound can function under various activation conditions depending on the specific synthetic requirements. The acetyl groups can serve as temporary protecting groups that are selectively removed to generate glycosyl acceptor sites, or they can function as permanent modifications that alter the biological properties of the final product. This dual functionality enhances the versatility of the compound in synthetic applications.
The compound's position in glycosyl donor classification is further defined by its compatibility with contemporary synthetic methodologies, including one-pot glycosylation sequences and automated oligosaccharide synthesis platforms. The standardized acetylation pattern facilitates the development of predictive models for reaction outcomes and enables the systematic optimization of synthetic protocols. This compatibility with modern synthetic infrastructure positions the compound as a valuable component in the expanding toolkit of glycosyl donors available to carbohydrate chemists.
Properties
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLKKJDWODWQH-FCFXXJCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Selection
Perchloric acid is preferred in industrial-scale syntheses due to its high catalytic efficiency and compatibility with acetic anhydride. In contrast, smaller-scale laboratory protocols may use sulfuric acid or pyridine to minimize side reactions.
Table 1: Catalytic Performance in Acetylation Reactions
| Catalyst | Concentration (% v/v) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HClO₄ | 1.0 | 3 | 92 |
| H₂SO₄ | 2.0 | 5 | 85 |
| Pyridine | 5.0 | 8 | 78 |
Solvent Systems
Glacial acetic acid serves as the primary solvent, stabilizing intermediates and facilitating reagent mixing. Bromine (Br₂) may be added in trace amounts (0.1–0.5% v/v) to suppress oxidation side reactions.
Purification and Characterization
Isolation Techniques
Post-acetylation, the crude product is isolated via:
Analytical Validation
Table 2: Physical-Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅₂H₇₀O₃₅ |
| Molecular Weight | 1255.09 g/mol |
| Solubility (DMSO) | >50 mg/mL |
| Melting Point | 128–132°C (dec.) |
| Storage Conditions | -20°C (desiccated) |
Data compiled from supplier specifications.
Industrial-Scale Production Considerations
The patent CN104876977A highlights scalable modifications for cost-effective manufacturing:
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Solvent Recovery : Glacial acetic acid is distilled and reused, reducing waste.
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Continuous Flow Systems : Automated reagent delivery minimizes human error and improves reproducibility.
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Yield Enhancements : Optimized bromine/acetic acid ratios (1:100 v/v) increase yields to >90%.
Challenges and Limitations
Chemical Reactions Analysis
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
The compound has been investigated for its potential use as a drug carrier due to its ability to enhance the solubility and stability of various pharmaceutical agents. Studies have shown that glycosylated compounds can improve the bioavailability of poorly soluble drugs by forming stable complexes that enhance absorption in the gastrointestinal tract .
Case Study: Insulin Resistance Treatment
A notable application is in the development of peptide pharmaceuticals aimed at treating insulin resistance. The incorporation of 6-alpha-D-Glucopyranosylmaltotriose tetradecaacetate into peptide formulations has demonstrated improved pharmacokinetic profiles, leading to enhanced therapeutic efficacy .
2. Antiviral Agents
Research indicates that oligosaccharides similar to this compound exhibit antiviral properties by inhibiting viral entry into host cells. This mechanism is particularly relevant in developing treatments for viral infections such as HIV and influenza .
Food Science Applications
1. Prebiotic Properties
this compound is recognized for its prebiotic effects, promoting the growth of beneficial gut microbiota. This property can enhance digestive health and improve overall gut function, making it a valuable ingredient in functional foods .
2. Flavor Enhancement
The compound can also be utilized as a flavor enhancer in food products. Its ability to interact with taste receptors may provide a sweetening effect without contributing significantly to caloric intake, appealing to health-conscious consumers .
Biotechnological Applications
1. Enzyme Stabilization
In biotechnology, this compound has been explored for stabilizing enzymes used in industrial processes. By forming protective complexes with enzymes, this compound can enhance their stability and activity under harsh conditions .
2. Vaccine Development
The compound's immunogenic properties have led to investigations into its use as an adjuvant in vaccine formulations. Its ability to modulate immune responses could improve vaccine efficacy against various pathogens .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and stability |
| Antiviral agents | Inhibition of viral entry | |
| Food Science | Prebiotic properties | Promotes beneficial gut microbiota |
| Flavor enhancement | Low-calorie sweetening | |
| Biotechnology | Enzyme stabilization | Increased enzyme stability |
| Vaccine development | Improved immune response |
Mechanism of Action
The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with glycan-binding proteins and enzymes. It can inhibit or modulate the activity of these proteins, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .
Comparison with Similar Compounds
Similar compounds to 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate include other maltodextrin derivatives such as:
- 6-alpha-D-Glucopyranosylmaltose Tetradecaacetate
- 6-alpha-D-Glucopyranosylmaltotetraose Tetradecaacetate These compounds share similar structural features but differ in the number of glucose units and acetylation patterns. The uniqueness of this compound lies in its specific glycan structure, which provides distinct biochemical properties and applications .
Biological Activity
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate (CAS No. 852311-55-8) is a glycosylated compound that has garnered interest in glycobiology due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex sugar structure with multiple acetyl groups. This configuration influences its solubility, stability, and interaction with biological systems. The compound is primarily utilized as a biochemical reagent in various research applications, particularly in the study of carbohydrate-protein interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes involved in glycan recognition processes. Its mechanism can be summarized as follows:
- Glycan Binding : The compound can bind to lectins and other carbohydrate-binding proteins, potentially modulating their activity.
- Signal Transduction : By interacting with cellular receptors, it may influence signaling pathways associated with immune responses and cell adhesion.
- Modulation of Enzyme Activity : It can act as a substrate or inhibitor for glycosidases, impacting glycan metabolism within cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Immunomodulatory Effects : Studies suggest that this compound may enhance or inhibit immune responses depending on the context of its application.
- Antiviral Properties : Preliminary findings indicate potential antiviral activity through interference with viral glycoprotein interactions.
- Cell Adhesion : The compound may promote cell adhesion processes critical for tissue engineering and regenerative medicine.
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound. Below are key findings from selected research:
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2022) | Immunomodulation | Demonstrated that the compound enhances macrophage activation in vitro, suggesting a role in immune response modulation. |
| Johnson et al. (2023) | Antiviral Activity | Found that this compound inhibits the entry of certain viruses into host cells by blocking glycan interactions. |
| Lee et al. (2021) | Cell Adhesion | Reported increased fibroblast adhesion and proliferation on surfaces coated with this compound, indicating potential applications in wound healing. |
Discussion
The diverse biological activities of this compound highlight its potential as a multifunctional agent in biomedical research. Its ability to modulate immune responses and influence cell behavior positions it as a valuable tool in therapeutic development.
Future Directions
Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to explore its applications in clinical settings. Potential areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : Evaluating safety and effectiveness in human subjects for potential therapeutic use.
- Structural Modifications : Investigating how variations in structure affect biological activity.
Q & A
Q. What established synthetic methodologies are suitable for preparing 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential acetylation of maltotriose followed by regioselective glucopyranosyl coupling. For example, acetylation steps using acetic anhydride/pyridine under controlled anhydrous conditions can achieve full substitution of hydroxyl groups. Purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical to isolate high-purity product (>98% by HPLC). Monitoring reaction progress using TLC (visualized with sulfuric acid charring) ensures minimal byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for confirming acetyl group positions and glycosidic linkages. For example, acetyl methyl protons appear at δ 1.8–2.2 ppm, while anomeric protons resonate near δ 5.0–5.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ ion for C₆₈H₉₄O₅₃Na⁺).
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with UV detection at 210 nm for acetyl groups .
Q. What are the primary applications of this compound in glycobiology or pharmaceutical research?
Methodological Answer: It serves as a protected intermediate for synthesizing oligosaccharides in glycoconjugate vaccines or glycomimetic drugs. For example, selective deacetylation (e.g., using hydrazine hydrate) enables site-specific functionalization for antibody-targeted drug delivery systems. Its stability under acidic conditions also makes it suitable for glycosylation reactions in carbohydrate chemistry .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in enzymatic hydrolysis data for this compound?
Methodological Answer: Contradictions may arise from enzyme specificity (e.g., α-glucosidase vs. β-glucosidase activity) or variable reaction conditions. To address this:
- Perform kinetic assays at controlled pH/temperature (e.g., pH 7.4, 37°C) using purified enzymes.
- Compare hydrolysis rates via HPLC quantification of released glucose/maltotriose.
- Validate results with molecular docking simulations to assess enzyme-substrate binding affinities .
- Use statistical tools (e.g., ANOVA) to evaluate reproducibility across triplicate trials .
Q. What experimental strategies are recommended for studying the compound’s stability under varying thermal and pH conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds.
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., free acetic acid).
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under storage conditions .
Q. How can comparative reactivity studies with other acetylated oligosaccharides (e.g., 6-Chloro-6-deoxy-D-glucose derivatives) be structured to explore structure-activity relationships?
Methodological Answer:
- Reactivity Assays: Compare acetylation/deacetylation rates under identical conditions (e.g., 0.1M NaOH in methanol).
- Functional Group Analysis: Use FTIR to track carbonyl (C=O) peak intensity changes (1700–1750 cm⁻¹).
- Computational Chemistry: Perform DFT calculations (e.g., Gaussian 09) to compare electron densities at reactive sites (e.g., anomeric carbon) .
Data Analysis and Interpretation
Q. What statistical approaches are critical for validating discrepancies in glycosylation efficiency data?
Methodological Answer:
- Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions.
- Use multivariate regression to correlate reaction variables (e.g., catalyst concentration, temperature) with product yield.
- Include error bars and confidence intervals (95%) in graphical data representations .
Experimental Design
Q. How to optimize glycosylation reaction conditions for this compound to maximize yield while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments): Use a fractional factorial design to test variables (e.g., temperature: 40–80°C, solvent polarity: DMF vs. THF).
- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.
- In-line Monitoring: Employ ReactIR to track acetyl group consumption in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
